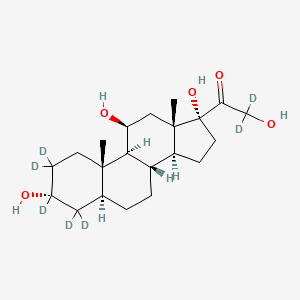![molecular formula C28H36ClN3O4S B12415536 (2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(2R)-9-cloro-2-[4-(dimetilamino)ciclohexil]-2,4-dimetil-6-[(6-metil-4-metilsulfanil-2-oxo-1H-piridin-3-il)metil]-7,8-dihidro-[1,3]dioxolo[4,5-g]isoquinolin-5-ona” es una molécula orgánica compleja con aplicaciones potenciales en varios campos como la química medicinal, la farmacología y la ciencia de materiales. La estructura del compuesto sugiere que puede tener interesantes actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de una molécula tan compleja típicamente involucra múltiples pasos, incluyendo la formación de la estructura central de isoquinolinona, la introducción del grupo dioxolo y la unión de los diversos sustituyentes. Los métodos sintéticos comunes pueden incluir:
Reacciones de ciclización: para formar el núcleo de isoquinolinona.
Reacciones de sustitución: para introducir los grupos cloro y dimetilamino.
Reacciones de oxidación y reducción: para modificar el estado de oxidación de varias partes de la molécula.
Métodos de Producción Industrial
La producción industrial de tales compuestos a menudo implica optimizar la ruta sintética para maximizar el rendimiento y minimizar el costo. Esto podría incluir:
Escalado: las reacciones a volúmenes industriales.
Uso de catalizadores: para aumentar la eficiencia de la reacción.
Técnicas de purificación: tales como cristalización o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Potencialmente convirtiendo el grupo sulfanil en un sulfóxido o sulfona.
Reducción: Reduciendo el grupo cetona a un alcohol.
Sustitución: Reemplazando el grupo cloro con otros nucleófilos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Tales como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Agentes reductores: Tales como hidruro de litio y aluminio o borohidruro de sodio.
Nucleófilos: Tales como aminas o tioles para reacciones de sustitución.
Productos Principales
Los principales productos de estas reacciones dependerían de las condiciones específicas utilizadas, pero podrían incluir:
Sulfóxidos o sulfonas: de la oxidación.
Alcoholes: de la reducción.
Derivados sustituidos: de la sustitución nucleofílica.
Aplicaciones Científicas De Investigación
El compuesto podría tener varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Potencial como candidato a fármaco debido a su estructura compleja y potencial actividad biológica.
Farmacología: Estudiando sus efectos en los sistemas biológicos y posibles usos terapéuticos.
Ciencia de los Materiales: Explorando sus propiedades para su uso en materiales avanzados o como bloque de construcción para estructuras más complejas.
Mecanismo De Acción
El mecanismo de acción dependería del objetivo biológico específico. Los posibles mecanismos podrían incluir:
Unión a receptores: Modulando su actividad.
Inhibición de enzimas: Afectando las vías metabólicas.
Interacción con ADN o ARN: Influyendo en la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de isoquinolinona: Compuestos con estructuras centrales similares.
Compuestos dioxolo: Moléculas que contienen el grupo dioxolo.
Compuestos cloro-sustituidos: Moléculas con sustituyentes cloro similares.
Singularidad
La singularidad del compuesto radica en su combinación específica de grupos funcionales y sustituyentes, que pueden conferir actividades biológicas o propiedades químicas únicas no encontradas en otros compuestos similares.
Propiedades
Fórmula molecular |
C28H36ClN3O4S |
|---|---|
Peso molecular |
546.1 g/mol |
Nombre IUPAC |
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |
Clave InChI |
JBITZLMCDYBANM-WOLMIXIISA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




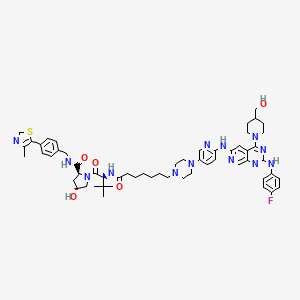
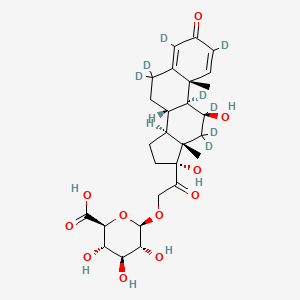
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
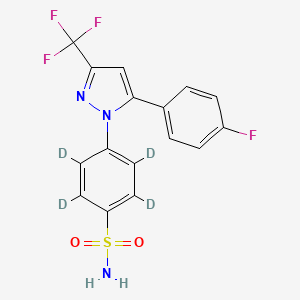
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
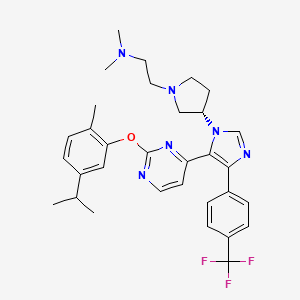


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

